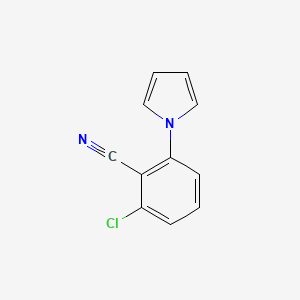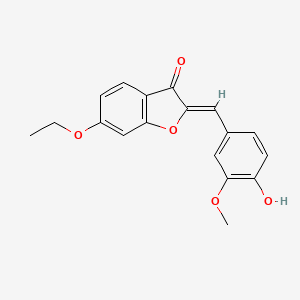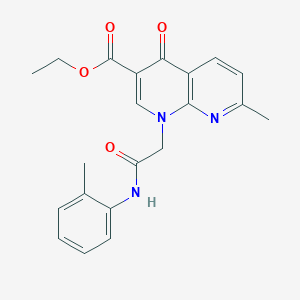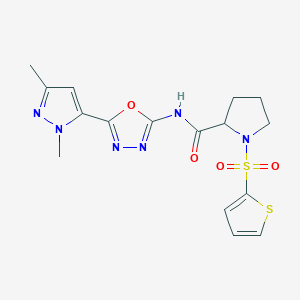
2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile
Vue d'ensemble
Description
“2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile” is a heterocyclic organic compound. It contains a pyrrole ring, which is known to possess diverse biological activities . The pyrrole ring system is found in many biologically active compounds and marketed drugs .
Synthesis Analysis
The synthesis of “2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile” could involve various synthetic routes. For instance, the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization can result in the formation of N-acyl derivative of pyrrole . Another approach could be the reduction of nitro derivatives with tin(II) chloride dihydrate to obtain the amino compounds, which by reaction with Boc-protected S-methylthiourea .Molecular Structure Analysis
The molecular formula of “2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile” is C11H7ClN2 . Its molecular weight is 202.64 g/mol . The InChI code for this compound is 1S/C11H7ClN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h1-7H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of “2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile” can include nucleophilic addition-cyclization processes. The nitro derivatives were then reduced with tin(II) chloride dihydrate to obtain the amino compounds .Physical And Chemical Properties Analysis
The physical form of “2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile” is solid . More detailed physical and chemical properties are not available from the search results.Applications De Recherche Scientifique
Medicinal Applications
Pyrrole, a component of “2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile”, is known to be a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Anti-HIV Activity
Pyrrole-containing analogs are considered as a potential source of biologically active compounds . Some of these analogs have shown improved anti-HIV-1 activity .
Cytotoxic Activity
Certain derivatives of pyrrole have exhibited good cytotoxic activity against some cancer cell lines .
Synthesis of Other Compounds
“2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile” can be used as a starting material or intermediate in the synthesis of other complex compounds. For example, it can be used in the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile .
Research and Development
“2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile” can be used in research and development processes in pharmaceutical and chemical industries .
Industrial Applications
“2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile” can be used in various industrial applications, including the production of dyes, agrochemicals, and polymers .
Safety and Hazards
The safety information for “2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile” includes hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-chloro-6-pyrrol-1-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSROJQITBWZVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C(=CC=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2844871.png)
![3-Methyl-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2844872.png)


![1,7-dimethyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2844875.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2844877.png)
![2-Chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide](/img/structure/B2844879.png)

![5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2844883.png)
![2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B2844886.png)